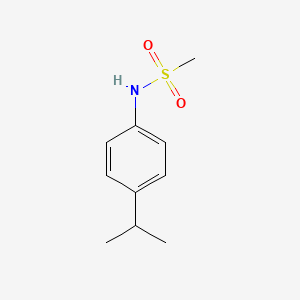![molecular formula C15H21NOS B5710417 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine, also known as MPTP, is a synthetic compound that has been used in scientific research as a tool to study Parkinson's disease. MPTP is a neurotoxin that selectively damages the dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.
作用機序
4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine is converted to 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine selectively damages the dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. The symptoms of 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine toxicity include bradykinesia, rigidity, tremors, and postural instability. 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine also causes oxidative stress and inflammation in the brain, leading to further damage to the dopaminergic neurons.
実験室実験の利点と制限
4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine is a valuable tool to study the pathophysiology of Parkinson's disease and to develop new treatments for this debilitating condition. 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine toxicity can be induced in animal models, allowing researchers to study the effects of 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine on the brain and to test potential treatments for Parkinson's disease. However, 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine toxicity is not identical to Parkinson's disease, and the use of 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine in animal models has limitations.
将来の方向性
Future research on 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine should focus on developing new treatments for Parkinson's disease. This could include the development of drugs that protect dopaminergic neurons from 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine toxicity or the development of drugs that target the underlying mechanisms of Parkinson's disease. Additionally, future research should aim to better understand the mechanisms of 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine toxicity and to develop more accurate animal models of Parkinson's disease.
合成法
The synthesis of 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine involves the reaction of 4-methylthiobenzaldehyde with methylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by acylation of the resulting amine with 4-methylphenylacetyl chloride. The synthesis of 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine has been widely used in scientific research as a tool to study Parkinson's disease. 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine selectively damages the dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This makes 4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine a valuable tool to study the pathophysiology of Parkinson's disease and to develop new treatments for this debilitating condition.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12-3-5-14(6-4-12)18-11-15(17)16-9-7-13(2)8-10-16/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOVXMMQLULMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)